Ethyl 2-phenylpyridine-3-carboxylate
Overview
Description
“2-Phenyl-nicotinic acid ethyl ester” is a heterocyclic organic compound with the molecular formula C14H13NO2 and a molecular weight of 227.26 . It is also known as Ethyl 2-phenylpyridine-3-carboxylate .
Molecular Structure Analysis
The molecular structure of “2-Phenyl-nicotinic acid ethyl ester” can be represented by the InChI string: InChI=1S/C14H13NO2/c16-14(13-7-4-9-15-11-13)17-10-8-12-5-2-1-3-6-12/h1-7,9,11H,8,10H2
.
Chemical Reactions Analysis
Esters, including “2-Phenyl-nicotinic acid ethyl ester”, can undergo various reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . Esters can also be converted to amides via an aminolysis reaction . They can undergo trans-esterification reactions to form different esters . Furthermore, esters can be reduced to form alcohols or aldehydes depending on the reducing agent .
Scientific Research Applications
Binding and Hydrolysis by Human Serum Albumin
- Nicotinate esters, including variants like ethyl, isopropyl, and benzyl, have been studied for their binding to and hydrolysis by human serum albumin. Some esters showed binding but not hydrolysis, while others displayed the opposite behavior (Steiner, Mayer, & Testa, 1992).
Crystal Structure and Crystallization Tendency
- The synthesis and crystal structure of 2-((2-ethylphenyl)amino)nicotinic acid (2EPNA) revealed that alkylation with an ethyl group disrupts the molecule's planar conformation, affecting its crystallization tendency from the melt state (Kalra, Zhang, Parkin, & Li, 2017).
Synthesis and Evaluation Against SIRT1
- A study focused on the synthesis of 2-substituted nicotinic acid ethyl ester derivatives and their evaluation against SIRT1, an enzyme involved in cellular regulation. Some compounds showed good activities, suggesting potential pharmacological applications (Challa et al., 2021).
Percutaneous Penetration Studies
- The relationship between the chemical structure of nicotinic acid and its esters, including ethyl nicotinates, and their percutaneous absorption was explored. This research helps in understanding the skin penetration capabilities of these compounds (Guy et al., 1986).
Chemical Stability on Silica Gel
- The chemical stability of nicotinic acid and its esters, including ethyl nicotinate, when heated on silica gel was investigated. This research provides insights into the stability of these compounds under specific conditions (Parys & Pyka, 2010).
Vibrational Frequencies and Structural Analysis
- Experimental techniques like FT-IR and FT-Raman were used to study the vibrational frequencies and structural confirmation of nicotinic acid ethyl ester. This research provides detailed insights into the physical characteristics of the compound (Nagabalasubramanian, Karabacak, & Periandy, 2012).
In Vitro Release Rate from Oil Vehicles
- A study explored the release rate of nicotinic acid esters, including ethyl variants, from oil vehicles to aqueous buffer phases. This research is significant for understanding the drug delivery aspects of these compounds (Larsen et al., 2001).
Mechanism of Action
Target of Action
Ethyl 2-phenylnicotinate, also known as Ethyl 2-phenylpyridine-3-carboxylate or 2-Phenyl-nicotinic acid ethyl ester, primarily targets bacterial ribosomes . Ribosomes are the protein factories of the cell, and by binding to them, Ethyl 2-phenylnicotinate can inhibit protein synthesis .
Mode of Action
The compound interacts with its targets (the bacterial ribosomes) by binding to them and inhibiting the production of proteins vital for cell division . This interaction results in the inhibition of protein synthesis, which is a crucial process for the survival and multiplication of bacteria .
Biochemical Pathways
The affected biochemical pathway is the protein synthesis pathway in bacteria. By binding to the ribosomes, Ethyl 2-phenylnicotinate inhibits the production of proteins, which are essential for various cellular functions, including cell division . The downstream effects of this inhibition include the prevention of bacterial growth and multiplication, leading to the eventual death of the bacteria .
Result of Action
The molecular and cellular effects of Ethyl 2-phenylnicotinate’s action include the inhibition of protein synthesis in bacteria, leading to the prevention of bacterial growth and multiplication . This results in the compound’s antibiotic properties, making it useful in the treatment of bacterial infections such as tuberculosis .
Biochemical Analysis
Biochemical Properties
Ethyl 2-Phenylnicotinate plays a role in biochemical reactions by inhibiting protein synthesis in bacteria . It achieves this by binding to ribosomes and inhibiting the production of proteins vital for cell division .
Cellular Effects
Its ability to inhibit protein synthesis suggests that it could influence cell function by disrupting normal protein production . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Ethyl 2-Phenylnicotinate involves its interaction with ribosomes in bacteria . By binding to these ribosomes, it inhibits the production of proteins, which are vital for cell division . This suggests that Ethyl 2-Phenylnicotinate may exert its effects at the molecular level through enzyme inhibition.
Properties
IUPAC Name |
ethyl 2-phenylpyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-2-17-14(16)12-9-6-10-15-13(12)11-7-4-3-5-8-11/h3-10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHOSUIKZMCYGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20445752 | |
Record name | 2-Phenyl-nicotinic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20445752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144501-28-0 | |
Record name | 2-Phenyl-nicotinic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20445752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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